N-[4-(N-methylbenzenesulfonamido)-3-nitronaphthalen-1-yl]acetamide
Description
N-[4-(N-Methylbenzenesulfonamido)-3-nitronaphthalen-1-yl]acetamide is a complex acetamide derivative featuring a naphthalene core substituted with a nitro group (-NO₂) at position 3 and an N-methylbenzenesulfonamido group at position 2. The acetamide moiety (-NHCOCH₃) is attached to the naphthalene ring at position 1. This compound combines sulfonamide and nitro functionalities, which are common in pharmacologically active molecules, particularly in analgesics, anti-inflammatory agents, and antimicrobials .
Properties
IUPAC Name |
N-[4-[benzenesulfonyl(methyl)amino]-3-nitronaphthalen-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S/c1-13(23)20-17-12-18(22(24)25)19(16-11-7-6-10-15(16)17)21(2)28(26,27)14-8-4-3-5-9-14/h3-12H,1-2H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVJMENSOWQVSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C2=CC=CC=C21)N(C)S(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55691-91-3 | |
| Record name | N-(4-(BENZENESULFONYL-METHYL-AMINO)-3-NITRO-NAPHTHALEN-1-YL)-ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(N-methylbenzenesulfonamido)-3-nitronaphthalen-1-yl]acetamide typically involves multiple steps, starting with the nitration of naphthalene to introduce the nitro group. This is followed by the sulfonation of the nitronaphthalene derivative to attach the methylbenzenesulfonamido group. The final step involves the acylation of the intermediate compound to form the acetamide group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and ensuring the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(N-methylbenzenesulfonamido)-3-nitronaphthalen-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The sulfonamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a palladium catalyst for reduction reactions, and strong acids or bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can lead to the formation of various sulfonamide derivatives .
Scientific Research Applications
N-[4-(N-methylbenzenesulfonamido)-3-nitronaphthalen-1-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N-[4-(N-methylbenzenesulfonamido)-3-nitronaphthalen-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the disruption of metabolic processes in cells. For example, it may inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, thereby reducing tumor growth and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related acetamide derivatives, with key differences and similarities highlighted:
Key Observations:
Benzene-based derivatives (e.g., N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide) exhibit simpler synthesis pathways but lack the steric bulk of naphthalene systems .
Functional Group Impact :
- Nitro Group : The nitro substituent in the target compound and N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide is associated with electron-withdrawing effects, influencing reactivity and binding to enzymatic targets (e.g., cyclooxygenase in inflammation) .
- Sulfonamide Moieties : Sulfonamides in both the target compound and N-phenylacetamide derivatives (e.g., Compound 35 ) are critical for biological activity, likely due to hydrogen bonding and electrostatic interactions with protein targets.
Pharmacological Trends :
- Sulfonamide-containing acetamides (e.g., Compound 35 ) show marked analgesic activity, suggesting the target compound may share similar mechanisms. However, the naphthalene core could alter pharmacokinetics (e.g., solubility, bioavailability).
- Paracetamol derivatives (e.g., N-(4-hydroxyphenyl)acetamide ) highlight the importance of hydroxyl groups for antioxidant activity, a feature absent in the target compound.
Crystallographic and Synthetic Insights :
- Similar compounds (e.g., N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ) are synthesized via acetylation of sulfonamide precursors using acetic anhydride, a method likely applicable to the target compound.
- Structural validation tools like SHELX and ORTEP-3 are routinely used to confirm the geometry of such acetamides, ensuring accurate bond lengths and angles.
Biological Activity
N-[4-(N-methylbenzenesulfonamido)-3-nitronaphthalen-1-yl]acetamide is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H17N3O5S
- Molecular Weight : 399.4 g/mol
- CAS Number : 55691-91-3
- Structural Features : The compound contains a naphthalene ring substituted with a nitro group and a sulfonamide moiety, which are critical for its biological activity.
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains, potentially through inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Properties : Studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. The nitro group is believed to play a role in enhancing cytotoxicity against tumor cells.
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibition of specific enzymes |
Case Studies and Research Findings
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
- Anticancer Research : In vitro studies on various cancer cell lines demonstrated that the compound could significantly reduce cell viability. Mechanistic studies revealed that it activates caspase pathways leading to apoptosis, making it a candidate for further development in cancer therapy.
- Enzyme Activity Assay : The compound was tested for its ability to inhibit specific enzymes involved in metabolic processes. Results showed promising inhibition rates, indicating potential applications in metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
